molecular formula C12H17IN2O3 B8128245 tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate

tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate

Cat. No.: B8128245
M. Wt: 364.18 g/mol
InChI Key: TXONHVGLRCGRSI-UHFFFAOYSA-N
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Description

tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate (CAS 2052135-57-4) is a high-purity chemical intermediate of significant value in pharmaceutical and materials science research . Its molecular structure integrates three critical components: a tert-butyl carbamate (Boc) group that acts as a protective moiety for amines, enhancing stability during synthetic processes; an ethylene glycol linker that provides spatial flexibility; and a 5-iodopyridin-2-yl group , where the iodine substituent introduces both steric bulk and electronic effects that profoundly influence reactivity . The primary research application of this compound leverages the iodine atom as a robust handle for metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the construction of more complex bi-aryl systems essential in drug discovery . The presence of the Boc-protected amine also allows for selective deprotection under mild acidic conditions, offering versatile orthogonal strategies in multi-step synthetic sequences . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheet prior to use and adhere to all laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-[2-(5-iodopyridin-2-yl)oxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17IN2O3/c1-12(2,3)18-11(16)14-6-7-17-10-5-4-9(13)8-15-10/h4-5,8H,6-7H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXONHVGLRCGRSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=NC=C(C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Reagents :

    • 2-((5-Iodopyridin-2-yl)oxy)ethyl bromide

    • tert-Butyl carbamate

    • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Reaction Conditions :

    • Temperature: 80–100°C

    • Time: 12–24 hours

    • Base: Cs₂CO₃ (higher yields due to stronger basicity)

  • Mechanism :
    The bromide undergoes SN2 displacement by the carbamate’s amine group, facilitated by the base. The reaction proceeds via a transition state where the leaving group (Br⁻) is replaced by the nucleophile (tert-butyl carbamate).

  • Yield : 72–79%

Palladium-Catalyzed Coupling Reactions

Alternative methods employ palladium catalysts to couple iodopyridine derivatives with tert-butyl carbamate precursors. This approach is advantageous for complex substrates.

Procedure

  • Reagents :

    • 5-Iodo-2-fluoropyridine

    • tert-Butyl (2-hydroxyethyl)carbamate

    • Pd₂(dba)₃ (palladium catalyst)

    • Cesium carbonate (Cs₂CO₃)

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos ligand)

  • Reaction Conditions :

    • Solvent: DMF

    • Temperature: 80°C

    • Time: 12 hours

  • Mechanism :
    The fluoride group in 5-iodo-2-fluoropyridine is displaced by the hydroxyl group of tert-butyl (2-hydroxyethyl)carbamate, forming the ether linkage. The palladium catalyst facilitates oxidative addition and reductive elimination steps.

  • Yield : 79%

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors are employed to enhance efficiency and safety.

Optimization Parameters

ParameterOptimal ValueEffect on Yield
Solvent DMFMaximizes solubility of intermediates
Base Cs₂CO₃Reduces side reactions
Temperature 80°CBalances reaction rate and decomposition
Catalyst Loading 2 mol% Pd₂(dba)₃Cost-effective and efficient

Purification and Characterization

Post-synthesis purification is critical due to by-products like unreacted iodide or bromide.

Purification Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4).

  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Analytical Data

  • ¹H NMR (CDCl₃) : δ 1.44 (s, 9H, tert-butyl), 3.50–3.70 (m, 4H, CH₂), 6.70 (d, J = 8.5 Hz, 1H, pyridine), 7.90 (d, J = 8.5 Hz, 1H, pyridine).

  • HRMS : m/z 364.18 [M+H]⁺.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Nucleophilic Substitution Simple setup, low costRequires anhydrous conditions72–79
Pd-Catalyzed Coupling Tolerates sensitive functional groupsHigh catalyst cost79
Continuous Flow Scalable, consistent outputInitial equipment investment80+

Challenges and Solutions

  • By-Product Formation : Excess iodide or bromide can lead to di-substituted products. Solution: Use stoichiometric control and excess tert-butyl carbamate.

  • Solubility Issues : DMF is preferred over THF for better dissolution of Cs₂CO₃.

  • Catalyst Deactivation : Ligands like Xantphos stabilize palladium, preventing aggregation.

Recent Advances (2023–2025)

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours with comparable yields.

  • Greener Solvents : Cyclopentyl methyl ether (CPME) replaces DMF in pilot-scale trials .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the iodopyridine moiety makes it a candidate for radiolabeling and imaging studies .

Industry: In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is not well-defined in the literature. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The iodopyridine moiety may play a role in binding to these targets, while the tert-butyl carbamate group could influence the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations:

  • Iodine vs. Other Halogens : The iodine substituent in the target compound increases molecular weight and polarizability compared to chloro or bromo analogues, enhancing its utility in heavy-atom-mediated reactions (e.g., X-ray crystallography or radioisotope labeling) .
  • Hydroxy Groups : Compounds with hydroxyl groups (e.g., 3-hydroxypyridinyl derivatives) exhibit stronger hydrogen-bonding capacity, improving solubility but reducing stability under acidic conditions .
  • Amino Substituents: Amino groups (e.g., 6-aminopyridinyl) enable further functionalization via amide bond formation, making them valuable in peptide synthesis .

Physicochemical and Reactivity Profiles

Property This compound tert-Butyl (5-chloro-3-hydroxypyridin-2-yl)carbamate tert-Butyl (6-aminopyridin-2-yl)methylcarbamate
Solubility Moderate in DCM, THF; low in water High in polar aprotic solvents (DMF, DMSO) High in water and alcohols
Melting Point Not reported (predicted >100°C) 85–87°C 163–166°C
Reactivity Iodine acts as a leaving group in cross-coupling Chlorine substituent supports nucleophilic aromatic substitution Amino group enables amide bond formation

Stability Considerations:

  • The tert-butyl carbamate group generally confers stability against nucleophiles and bases but is cleavable under acidic conditions (e.g., TFA) .
  • Iodinated pyridines may exhibit photodegradation risks, necessitating storage in dark conditions .

Biological Activity

tert-Butyl (2-((5-iodopyridin-2-yl)oxy)ethyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl carbamate group linked to a 5-iodopyridine moiety, which may enhance its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12_{12}H17_{17}IN2_{2}O3_{3}, with a molecular weight of 364.18 g/mol. Its structure includes a tert-butyl group, an ether linkage, and an iodopyridine ring, which may influence its reactivity and interactions with biological targets.

The precise mechanism of action for this compound is not extensively documented. However, it is hypothesized that the iodopyridine moiety facilitates binding to specific enzymes or receptors, potentially acting as a pharmacophore in drug design. The presence of iodine may also enhance the compound's suitability for radiolabeling applications in imaging studies .

In Vitro Studies

In vitro assays have been conducted on compounds featuring the iodopyridine moiety to assess their biological activity. These studies often employ fluorometric assays to determine IC50_{50} values against specific targets. For example, inhibitors designed with similar frameworks reported IC50_{50} values ranging from low micromolar to sub-micromolar concentrations . This indicates that modifications to the pyridine ring can significantly influence biological activity.

Comparative Analysis

A comparative analysis of this compound with structurally similar compounds reveals that variations in halogen substitution can affect reactivity and binding affinity:

Compound NameHalogen SubstituentIC50_{50} (μM)Notes
tert-Butyl (2-((5-bromopyridin-2-yl)oxy)ethyl)carbamateBromineTBDSimilar framework
tert-Butyl (2-((5-chloropyridin-2-yl)oxy)ethyl)carbamateChlorineTBDSimilar framework
tert-Butyl (2-((5-fluoropyridin-2-yl)oxy)ethyl)carbamateFluorineTBDSimilar framework
This compound IodineTBDUnique due to iodine

Case Studies

While specific case studies directly involving this compound are scarce, related compounds have been documented in various research articles. For instance, research into peptidomimetic inhibitors has highlighted how structural modifications can lead to enhanced biological activity against viral targets . These findings underscore the importance of further investigating the biological potential of this compound.

Q & A

Q. How is click chemistry applied to modify this compound?

  • Methodological Answer :
  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : Introduce an alkyne handle via propynyloxy-ethyl spacers. React with azide-functionalized biomolecules (e.g., peptides) for bioconjugation .
  • In Vivo Compatibility : Ensure Cu(I) catalysts (e.g., TBTA) are biocompatible. Use low concentrations (<1 mM) to avoid cytotoxicity .

Contradictory Data Analysis

  • Hazard Classification : Some SDSs classify the compound as H302 (oral toxicity), while others omit this. Cross-reference regional regulations (e.g., OSHA vs. ECHA) and conduct in-house acute toxicity assays (e.g., LD50 in rodents) .
  • Synthetic Yields : Discrepancies in iodination yields (50–85%) may arise from residual moisture. Use molecular sieves or anhydrous solvents for reproducibility .

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